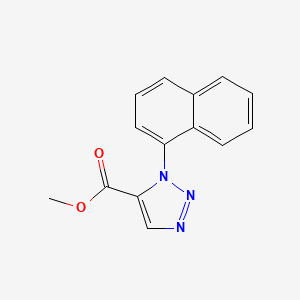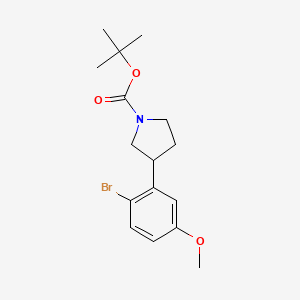
1-(3-Fluoro-4-methylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield . This method allows for the rapid generation of azetidines with high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced azetidine derivatives.
Substitution: The fluoro and methyl groups on the benzyl moiety can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the fluoro and methyl groups enhance its binding affinity to specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
3-Fluoroazetidine: A structurally similar compound with a fluoro group on the azetidine ring.
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)azetidine stands out due to the specific positioning of the fluoro and methyl groups on the benzyl moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
1-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
WUSSAOYTBBJQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN2CCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)



![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)

